molecular formula C12H18O2Si B3053410 [Benzyl(dimethyl)silyl]methyl acetate CAS No. 5356-98-9

[Benzyl(dimethyl)silyl]methyl acetate

Cat. No. B3053410
CAS RN: 5356-98-9
M. Wt: 222.35 g/mol
InChI Key: UJLIENXJYCWQHR-UHFFFAOYSA-N
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Description

“[Benzyl(dimethyl)silyl]methyl acetate” is a chemical compound with the formula C12H18O2Si . It contains 33 bonds in total, including 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aliphatic ester .


Synthesis Analysis

The synthesis of “[Benzyl(dimethyl)silyl]methyl acetate” could potentially involve the use of silyl protective groups, which are known for their stability and lack of reactivity in neutral to strongly basic environments . A common method in organic synthesis is the Williamson Ether Synthesis, which proceeds by an SN2 reaction of an alkoxide nucleophile with an alkyl halide .


Molecular Structure Analysis

The molecule contains a total of 33 atoms, including 18 Hydrogen atoms, 12 Carbon atoms, and 2 Oxygen atoms . It has a complex structure with multiple bonds and a six-membered ring .


Chemical Reactions Analysis

Silyl protective groups, such as the one in “[Benzyl(dimethyl)silyl]methyl acetate”, have significantly different electronic and steric requirements than acyl and alkyl protective groups. This becomes particularly important when two or more neighboring alcohols are silyl protected .

Mechanism of Action

The mechanism of action of “[Benzyl(dimethyl)silyl]methyl acetate” likely involves its role as a silyl protective group. These groups are known for their stability and lack of reactivity, preventing irreversible addition reactions .

properties

IUPAC Name

[benzyl(dimethyl)silyl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2Si/c1-11(13)14-10-15(2,3)9-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLIENXJYCWQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC[Si](C)(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294511
Record name [benzyl(dimethyl)silyl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5356-98-9
Record name NSC96863
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96863
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [benzyl(dimethyl)silyl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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